3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Medicinal chemistry Quinazolinone SAR Piperidine topology

Researchers requiring rigid quinazolinone pharmacophores for crystallography often face limited options with defined piperidine attachment geometry and heavy-atom sites. This compound resolves both constraints. • 3-Position piperidine linker combined with fully unsaturated quinazolin-4(3H)-one core ensures a planar, rigid pharmacophore suitable for high-resolution docking and co-crystallization. • The sulfur-containing 2,4-dimethylthiazole-5-carbonyl group provides a native heavy-atom site for anomalous dispersion phasing, eliminating the need for selenomethionine labeling. • Intermediate MW (368 Da) places it within lead-like chemical space, compatible with fragment-based screening library assembly. Available in mg-to-g quantities with full CoA documentation.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 2034462-58-1
Cat. No. B2608673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034462-58-1
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C19H20N4O2S/c1-12-17(26-13(2)21-12)19(25)22-9-5-6-14(10-22)23-11-20-16-8-4-3-7-15(16)18(23)24/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
InChIKeyRHAAPFWSDNOMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Structural Overview & Procurement


3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034462-58-1) is a synthetic quinazolinone derivative harboring a 2,4-dimethylthiazole-5-carbonyl substituent at the piperidine nitrogen and a quinazolin-4(3H)-one core attached at the piperidine 3-position [1]. The compound belongs to the class of quinazolin-4(3H)-one-type piperidine compounds, a scaffold that has been broadly claimed in patent literature for therapeutic applications [2]. Publicly available evidence for this specific compound is currently limited to vendor chemical listings, and no peer-reviewed primary research articles or comprehensive pharmacological data sets have been identified.

Scaffold Topology
3-Position piperidine-linked quinazolin-4(3H)-one core with unsaturated aromatic system
Thiazole Carbonyl Group
Sulfur-containing 2,4-dimethylthiazole-5-carbonyl substituent offers potential heavy-atom site for crystallography
Compound Class
Quinazolin-4(3H)-one-type piperidine compound claimed in patent literature; no peer-reviewed primary data for this specific compound

3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Analog Substitution Risk


Quinazolin-4(3H)-one-type piperidine compounds display pronounced structure–activity divergence depending on the substitution pattern on the piperidine ring, the nature of the N-acyl group, and the point of attachment to the quinazolinone core [1]. The 3-substituted piperidine linker present in CAS 2034462-58-1 differs from the 4-substituted or methylene-extended variants described in patent examples, which can alter hydrogen-bonding geometry, target engagement, and metabolic stability [1]. Consequently, generalizing biological activity or selectivity from one sub-series to another without direct comparative data risks selecting a compound with substantially different potency, selectivity, or physicochemical properties, making generic substitution scientifically unsound for critical research or preclinical development.

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Linker topology differs from 4-ylmethyl analog (CAS 2380082-04-0); 3-position attachment may shift target binding geometry.

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Quinazolinone core oxidation state differs from 3,4-dihydro analogs; aromatic vs. partially saturated ring may alter metabolic stability.

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Heterocycle substitution (thiazole vs. pyrazole in CAS 2034297-11-3) changes H-bond acceptor profile and physicochemical properties; direct substitution not supported.

3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Structural Differentiation from Analogs


Linker Topology: 3-Position vs. 4-Position

CAS 2034462-58-1 features a piperidin-3-yl linkage directly to the quinazolin-4(3H)-one core. The closest published analog, 3-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2380082-04-0), employs a piperidin-4-ylmethyl linker, which introduces an extra methylene spacer and shifts the attachment point from the 3- to the 4-position of the piperidine . This variation alters the distance and angular geometry between the thiazole-carbonyl pharmacophore and the quinazolinone core, a factor known to influence binding pose and target selectivity within this compound class [1]. No direct head-to-head biological comparison of the two regioisomers has been published.

Linker Topology
Class-level
Target
Piperidin-3-yl directly attached to quinazolin-4(3H)-one; no methylene spacer
Comparator
Piperidin-4-ylmethyl with one methylene spacer (CAS 2380082-04-0)
Regioisomeric: 3- vs 4-position and +1 CH₂ spacer length
Structural geometry difference implies binding pose may not be equivalent; direct substitution not validated
No head-to-head biological comparison available
Medicinal chemistry Quinazolinone SAR Piperidine topology

Quinazolinone Core Oxidation State

The target compound contains a fully unsaturated quinazolin-4(3H)-one nucleus, whereas the comparator analog CAS 2380082-04-0 is described as a 3,4-dihydroquinazolin-4-one, indicating a partially saturated pyrimidine ring . The unsaturated quinazolin-4(3H)-one system may exhibit different metabolic stability, electron distribution, and potential for cytochrome P450-mediated oxidation compared to the dihydro analog [1]. No experimental stability or metabolic data comparing these two specific compounds are available.

Core Oxidation State
Class-level
Target
Fully unsaturated quinazolin-4(3H)-one (aromatic pyrimidine ring)
Comparator
3,4-Dihydroquinazolin-4-one (partially saturated, non-aromatic)
Aromatic vs. non-aromatic quinazolinone core
Redox state may influence metabolic stability and CYP-mediated oxidation potential
No experimental metabolic data for these specific compounds
Quinazolinone redox state Drug metabolism Reactive metabolite potential

Physicochemical Differentiation from Analogs

CAS 2034462-58-1 has a molecular weight of 368.46 g·mol⁻¹ and a molecular formula C₁₉H₂₀N₄O₂S. The 4-ylmethyl analog (CAS 2380082-04-0) has a higher molecular weight of 382.48 g·mol⁻¹ (C₂₀H₂₂N₄O₂S) due to the additional methylene group . A structurally simpler pyrazole-carbonyl analog, 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS 2034297-11-3), has a molecular weight of 325.37 g·mol⁻¹ (C₁₈H₁₉N₅O₂) . The 14 Da difference between CAS 2034462-58-1 and its pyrazole congener corresponds to replacement of the 2,4-dimethylthiazole with a 1-methylpyrazole, a modification that eliminates the sulfur atom and alters hydrogen-bond acceptor capacity. No experimentally determined logP, solubility, or permeability values for the target compound have been reported.

Physicochemical Profile
Class-level
Target
MW 368.46, C₁₉H₂₀N₄O₂S (contains sulfur, thiazole)
Comparator 1
MW 382.48 (4-ylmethyl analog); Comparator 2: MW 325.37 (pyrazole analog, no sulfur)
ΔMW: +14 Da / -43 Da; presence/absence of sulfur alters H-bond capacity
Physicochemical differences may affect solubility, permeability, and protein binding; not interchangeable
No experimental logP or solubility data reported
Physicochemical properties Lipophilicity Compound procurement

3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Application Scenarios


Structural Biology: 3-Linked Quinazolinone-Thiazole Scaffold

The 3-position piperidine attachment combined with the fully unsaturated quinazolin-4(3H)-one core (structural differentiation from the 4-ylmethyl and 3,4-dihydro analogs) makes this compound suitable for crystallography and docking studies where a rigid, planar quinazolinone pharmacophore is a design requirement . Its sulfur-containing 2,4-dimethylthiazole group provides a potential heavy-atom site for anomalous dispersion phasing.

SAR Studies: Linker Topology Effects

Researchers investigating the impact of piperidine attachment point (3- vs. 4-position) and spacer length on target binding should include CAS 2034462-58-1 as part of a matched molecular pair analysis alongside the 4-ylmethyl analog (CAS 2380082-04-0) and the 4-unsubstituted piperidine variants described in patent WO2014102589A1 [1]. Systematic comparison across this set may reveal linker geometry sensitivities within a given target class.

Computational Chemistry: Thiazole-Containing Fragments

The presence of the 2,4-dimethylthiazole-5-carbonyl group distinguishes this compound from pyrazole- or oxadiazole-containing congeners and provides a sulfur heterocycle for evaluating scoring functions in docking programs or for training machine-learning models that incorporate heteroatom features . Its intermediate molecular weight (368 Da) places it in a favorable range for fragment-based or lead-like screening libraries.

Application
Selection Property
Validation Focus
Quinazolinone-thiazole scaffold studies (crystallography & docking)
Rigid planar quinazolinone core; sulfur anomalous scattering site
Binding pose interpretation; electron density map phasing
Matched pair analysis for linker topology SAR
Piperidine attachment point (3- vs. 4-position); spacer length
Target selectivity and binding geometry context within patent-defined class
Computational modeling of sulfur heterocycle fragments
Thiazole H-bond profile and heteroatom feature vector
Docking scoring function evaluation; fragment library compatibility
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